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Compound of Interest

Compound Name: 2-Amino-6-ethylpyrimidin-4-ol

Cat. No.: B1384147

An In-depth Technical Guide to 2-Amino-6-ethylpyrimidin-4-ol (CAS: 5734-66-7)

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as
cornerstones for therapeutic innovation. The 2-aminopyrimidine nucleus is one such "privileged
scaffold,” renowned for its versatile chemical properties and broad biological activities.[1][2][3]
This guide focuses on a specific, yet highly valuable, member of this class: 2-Amino-6-
ethylpyrimidin-4-ol (CAS Number: 5734-66-7). While it may appear as a simple heterocyclic
compound, its true potential lies in its utility as a foundational building block for synthesizing
more complex molecules with significant pharmacological promise. This document provides a
comprehensive technical overview, from its fundamental physicochemical properties and
synthesis to its analytical characterization and strategic applications in drug discovery.

Section 1: Core Molecular Characteristics

Understanding the intrinsic properties of 2-Amino-6-ethylpyrimidin-4-ol is fundamental to its
effective application in research and synthesis. Its structure, while seemingly straightforward,
harbors key features that dictate its reactivity and interactions.

Structural Identity and Tautomerism

2-Amino-6-ethylpyrimidin-4-ol is characterized by a pyrimidine ring substituted with an amino
group at position 2, an ethyl group at position 6, and a hydroxyl group at position 4. A critical
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concept for researchers is its existence in a state of tautomeric equilibrium between the
aromatic alcohol (enol) form and the non-aromatic amide (keto) form, 2-Amino-6-ethyl-4(3H)-
pyrimidinone.[4][5][6] This equilibrium can be influenced by factors such as solvent polarity and
physical state (solid vs. solution), which has significant implications for its spectroscopic
signature and reactivity.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

A summary of the key physicochemical data for 2-Amino-6-ethylpyrimidin-4-ol is presented
below. This data is essential for planning reactions, purification, and formulation studies.

Property Value Source
CAS Number 5734-66-7 [71[8]
Molecular Formula CeHoN30 [8]
Molecular Weight 139.16 g/mol [8]
Typically an off-white to pale .
Appearance _ Supplier Data
yellow solid
Purity >98% (Commercially available)  [7][8]

Sparingly soluble in water;
Solubility soluble in organic solvents like  [8][9]
DMSO and methanol

Section 2: Synthesis and Purification

The construction of the pyrimidine ring is a classic endeavor in organic chemistry. The most
common and efficient route to 2-Amino-6-ethylpyrimidin-4-ol is a condensation reaction, a
variant of the well-established Biginelli reaction.[10][11]

Core Synthesis Pathway: Condensation of Guanidine
and a B-Keto Ester
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The synthesis involves the cyclocondensation of a guanidine salt (such as guanidine
hydrochloride or nitrate) with an appropriate [3-keto ester, in this case, ethyl 3-oxopentanoate.
The reaction is typically conducted in an aqueous alkaline medium, which offers economic and

practical advantages over anhydrous solvent systems by simplifying workup and reducing
reaction times.[11]

Agueous Base

Ethyl 3-oxopentanoate Guanidine Salt (e.g., Na2CO3, NaOH)

Reactioph Vessel

Mix & Heat
(e.g., 95-100°C)

}ooling & pH adjustment

Reaction Worku;>

%iltration & Recrystallization

2-Amino-6-ethylpyrimidin-4-ol

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Amino-6-ethylpyrimidin-4-ol.

Detailed Experimental Protocol
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e Objective: To synthesize 2-Amino-6-ethylpyrimidin-4-ol.

e Materials: Guanidine nitrate, Ethyl 3-oxopentanoate, Sodium carbonate, Water, Activated
carbon, Hydrochloric acid (for pH adjustment).

e Procedure:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, combine guanidine nitrate (1.0 eq) and sodium carbonate (1.1 eq) in water.

o Reagent Addition: While stirring, add ethyl 3-oxopentanoate (1.0 eq) to the aqueous
alkaline solution.

o Reaction: Heat the mixture to reflux (approximately 95-100°C) for 2-4 hours. The progress
of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for
heating is to provide the necessary activation energy for the condensation and cyclization-
dehydration steps.

o Workup: After the reaction is complete, cool the mixture to room temperature. The product
may begin to precipitate. Adjust the pH to ~7 with dilute hydrochloric acid to ensure
complete precipitation of the product.

o Isolation: Cool the slurry in an ice bath for 1 hour and collect the crude product by vacuum
filtration. Wash the filter cake with cold water.

o Purification: The crude solid can be purified by recrystallization. Dissolve the product in a
minimum amount of hot water, treat with activated carbon to remove colored impurities,
and filter hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath
to induce crystallization.

o Drying: Filter the purified crystals, wash with a small amount of cold water, and dry under
vacuum at 50-60°C to yield the final product.

Section 3: Analytical Characterization

Accurate structural confirmation is non-negotiable in scientific research. A multi-technique
spectroscopic approach is required to fully characterize 2-Amino-6-ethylpyrimidin-4-ol,
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accounting for its tautomeric nature.[5]
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Caption: General workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following table summarizes the expected spectral data. Note: Exact chemical shifts in NMR
can vary based on solvent and concentration. The presence of both tautomers can lead to peak
broadening or duplication.
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Technique Expected Observations Interpretation
0 ~1.1 ppm (triplet, 3H)d ~2.4 Ethyl group (-CHs)Ethyl group
ppm (quartet, 2H)d ~5.5 ppm (-CH2-)Pyrimidine ring C5-
1H NMR (singlet, 1H)d ~6.5-7.0 ppm HAmino group (-
(broad singlet, 2H)d ~10-11 NH2)Hydroxyl/Amide proton (-
ppm (broad singlet, 1H) OH/-NH)
Ethyl group (-CHs)Ethyl grou
0 ~12-14 ppmd ~28-30 ppmd 19 F_)(_ ) )Ethyl group
13C NMR (-CH2-)Pyrimidine
~95-100 ppmd ~155-165 ppm S
C5Pyrimidine C2, C4, C6
O-H and N-H
stretchingAromatic/Vinylic C-H
3300-3500 (broad)3100- _ _ _
stretchingAliphatic C-H
FT-IR (cm™1) 33002800-3000~1650

(strong)1550-1620

stretchingC=0 stretch (from
keto tautomer)C=N and C=C

ring stretching

Mass Spec (El)

m/z = 139 (M+*)m/z = 124, 111

Molecular ion peakFragments

from loss of -CHs, -C2Ha

Standard Analytical Protocol

 NMR Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated

solvent (e.g., DMSO-ds or CDCI3). DMSO is often preferred for its ability to dissolve polar

compounds and slow the exchange of labile protons (NH, OH), making them more readily

observable.

e 1H NMR Acquisition: Acquire a standard proton spectrum. The causality for using a high-field

instrument (e.g., 400 MHz or higher) is to achieve better signal dispersion, which is crucial

for resolving the splitting patterns of the ethyl group and distinguishing the ring proton from

impurities.

e 13C NMR Acquisition: Using the same sample, acquire a proton-decoupled carbon spectrum.

A sufficient number of scans is necessary due to the low natural abundance of the 13C

isotope.
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e FT-IR Analysis: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance
(ATR) accessory. The choice of KBr is a classic, self-validating system for solid samples,
providing a clear spectral window. ATR offers a faster, simpler alternative with minimal
sample preparation.

e Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable method
(e.g., direct insertion probe for solids or after dissolution for ESI/APCI). Electron Impact (El)
is useful for determining the molecular weight of this relatively small, stable molecule and
observing characteristic fragmentation.

Section 4: Applications in Drug Discovery

The true value of 2-Amino-6-ethylpyrimidin-4-ol is realized in its role as a versatile synthon.
The 2-aminopyrimidine core is a bioisostere for purines and other aromatic systems, enabling it
to form key hydrogen bond interactions with biological targets like kinases, which are implicated
in cancer and inflammatory diseases.[3][12]

A Scaffold for Targeted Therapies

The functional groups on the pyrimidine ring—the 2-amino group and the 4-hydroxyl/keto group
—serve as handles for further chemical modification. This allows for the systematic exploration
of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2]

o Kinase Inhibitors: The 2-aminopyrimidine motif is central to many ATP-competitive kinase
inhibitors, where the amino group and a ring nitrogen form a "hinge-binding" motif, mimicking
the adenine portion of ATP.[1]

« Antimicrobial Agents: Derivatives have shown potential as antimicrobial agents by allowing
for structural modifications that can enhance efficacy and overcome resistance mechanisms.
[21[13]

» Other Therapeutic Areas: The scaffold has been explored for developing agents against a
wide range of targets, including those for neurological and metabolic disorders.[2]
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Caption: Role as a scaffold for developing targeted therapeutic agents.

Section 5: Safety, Handling, and Storage

While specific toxicological data for 2-Amino-6-ethylpyrimidin-4-ol is limited, data from
structurally related aminopyrimidines provides a basis for safe handling protocols.[14][15] The
compound should be handled with the care afforded to all laboratory chemicals.
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Aspect Guideline Rationale
The amino and pyrimidine
Harmful if swallowed.[16] functionalities can interact with
T Causes skin and serious eye biological systems, causing
irritation.[15][16] May cause irritation upon contact.
respiratory irritation.[9][14] Ingestion or inhalation can
lead to systemic exposure.
Use in a well-ventilated area or
chemical fume hood. Wear
appropriate personal protective  Engineering controls and PPE
equipment (PPE): nitrile are the primary barriers to
Handling gloves, safety prevent exposure via
glasses/goggles, and a lab inhalation, dermal contact, and
coat. Avoid dust formation. accidental ingestion.
Wash hands thoroughly after
handling.[16][17][18]
Protects the compound from
Store in a tightly closed ] ]
Storage container in a dry, cool, and molsture and atmospheric

well-ventilated place.[16][17]

contaminants, ensuring its

stability and integrity over time.

Incompatibilities

Keep away from strong

oxidizing agents.[14][16]

The amino group can be
readily oxidized, leading to
degradation or potentially

hazardous reactions.

First Aid

Eyes: Rinse cautiously with
water for several minutes.[16]
Skin: Wash with plenty of soap
and water.[16] Ingestion: Call a
POISON CENTER or doctor if
you feel unwell.[16] Inhalation:

Move person to fresh air.[16]

Standard first aid procedures
to mitigate the effects of

accidental exposure.

Conclusion and Future Outlook
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2-Amino-6-ethylpyrimidin-4-ol (CAS 5734-66-7) represents more than just a catalog
chemical, it is a key intermediate with significant untapped potential. Its straightforward
synthesis, combined with the proven therapeutic relevance of the 2-aminopyrimidine scaffold,
makes it an attractive starting point for discovery campaigns. Future research will undoubtedly
focus on leveraging this building block to create novel libraries of compounds for screening
against high-value biological targets. The continued exploration of its chemistry will empower
scientists to develop next-generation therapeutics for a multitude of human diseases.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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